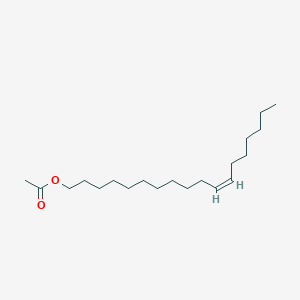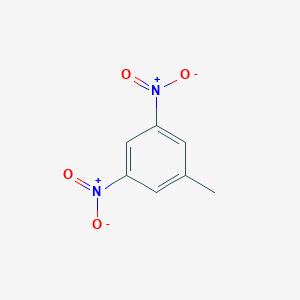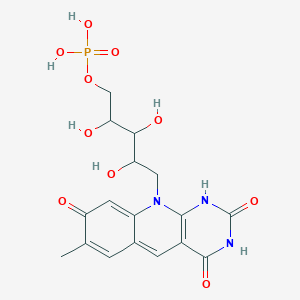
8-Dhdc-fmn
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-DHDC-FMN is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of riboflavin, which is a vitamin B2 essential for several metabolic processes in the body. In
Wirkmechanismus
The mechanism of action of 8-DHDC-FMN involves its ability to act as a cofactor for several enzymes. This compound is essential for the proper functioning of several metabolic processes in the body, including the metabolism of carbohydrates, fats, and proteins. Additionally, 8-DHDC-FMN is involved in the regulation of cellular energy production.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-DHDC-FMN are widespread. This compound is involved in several metabolic processes, including the synthesis of DNA and RNA, the production of energy, and the metabolism of amino acids. Additionally, 8-DHDC-FMN has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 8-DHDC-FMN in lab experiments is its ability to act as a cofactor for several enzymes. This makes it an essential component in many biochemical assays. However, there are also limitations to the use of this compound. For example, the synthesis method is complex and requires specialized equipment and expertise. Additionally, the cost of producing 8-DHDC-FMN can be high, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of 8-DHDC-FMN in scientific research. One potential application is in the development of new drugs that target enzymes that require this compound as a cofactor. Additionally, 8-DHDC-FMN may have potential applications in the field of biotechnology, where it could be used to produce enzymes with specific properties. Finally, further research is needed to explore the potential health benefits of this compound and its derivatives.
Conclusion
In conclusion, 8-DHDC-FMN is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of riboflavin and is involved in several metabolic processes in the body. While there are limitations to its use in lab experiments, the potential applications of 8-DHDC-FMN are widespread, and further research is needed to explore its full potential.
Synthesemethoden
The synthesis of 8-DHDC-FMN involves the use of riboflavin as a starting material. Riboflavin is first converted to riboflavin-5-phosphate, which is then converted to 8-DHDC-FMN through a series of chemical reactions. The synthesis method is a multistep process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
8-DHDC-FMN has several potential applications in scientific research. One of the primary uses of this compound is in the field of biochemistry, where it is used as a cofactor for several enzymes. 8-DHDC-FMN is also used in studies that focus on the metabolism of riboflavin and its derivatives.
Eigenschaften
CAS-Nummer |
104324-32-5 |
|---|---|
Molekularformel |
C17H20N3O10P |
Molekulargewicht |
457.3 g/mol |
IUPAC-Name |
[2,3,4-trihydroxy-5-(7-methyl-2,4,8-trioxo-1H-pyrimido[4,5-b]quinolin-10-yl)pentyl] dihydrogen phosphate |
InChI |
InChI=1S/C17H20N3O10P/c1-7-2-8-3-9-15(18-17(26)19-16(9)25)20(10(8)4-11(7)21)5-12(22)14(24)13(23)6-30-31(27,28)29/h2-4,12-14,22-24H,5-6H2,1H3,(H2,27,28,29)(H2,18,19,25,26) |
InChI-Schlüssel |
OOXOPPIFEYLFPX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=C(NC(=O)NC3=O)N(C2=CC1=O)CC(C(C(COP(=O)(O)O)O)O)O |
Kanonische SMILES |
CC1=CC2=CC3=C(NC(=O)NC3=O)N(C2=CC1=O)CC(C(C(COP(=O)(O)O)O)O)O |
Synonyme |
8-demethyl-8-hydroxy-5-deaza-5-carba-FMN 8-DHDC-FMN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



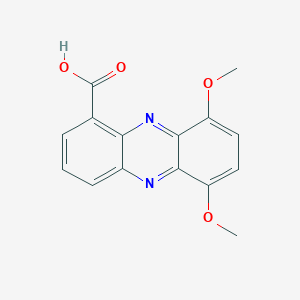
![4-[(1R)-2-amino-1-hydroxyethyl]-5-chlorobenzene-1,2-diol](/img/structure/B12035.png)
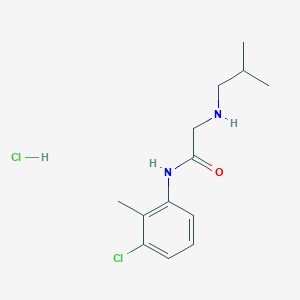
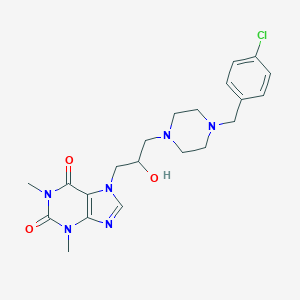
![6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B12046.png)

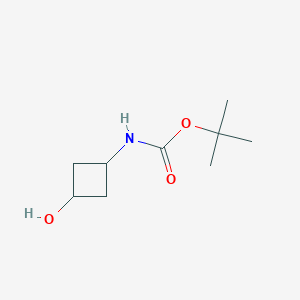
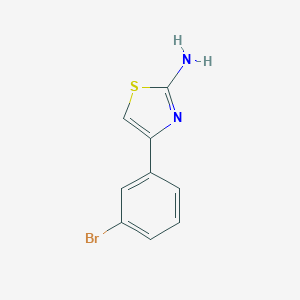

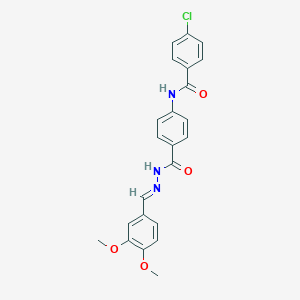
![3-Methylfuro[2,3-c]pyridine](/img/structure/B12059.png)
